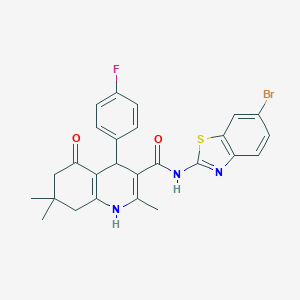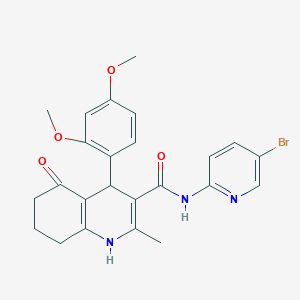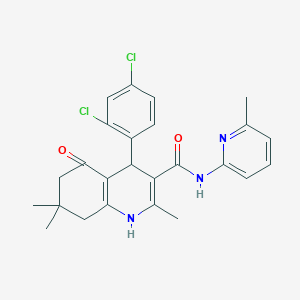![molecular formula C27H31N3O3S B304258 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304258.png)
2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile, also known as compound X, is a novel chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X is complex and involves the interaction of the 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile with various cellular targets. Compound X has been shown to inhibit the activity of certain enzymes and proteins that are involved in cellular signaling pathways. This inhibition leads to the disruption of cellular processes and ultimately results in cell death. The exact mechanism of action of 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X is still under investigation, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects
Compound X has been shown to exhibit various biochemical and physiological effects, including anti-cancer activity, anti-inflammatory activity, and anti-bacterial activity. In cancer cells, 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X induces cell death by inhibiting the activity of certain enzymes and proteins that are involved in cell survival pathways. In inflammatory cells, 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X reduces the production of inflammatory cytokines, leading to a decrease in inflammation. In bacterial cells, 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X disrupts the bacterial cell wall, leading to bacterial death.
Avantages Et Limitations Des Expériences En Laboratoire
Compound X has several advantages for use in lab experiments, including its high purity and potency. The 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile is also stable and can be stored for extended periods without degradation. However, the limitations of 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X include its high cost and limited availability. The synthesis method of 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X is complex and requires specialized equipment and expertise, making it difficult to produce in large quantities.
Orientations Futures
There are several future directions for the research and development of 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X. One potential direction is the optimization of the synthesis method to improve yield and reduce cost. Another direction is the development of new derivatives of 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X that exhibit improved potency and selectivity. Additionally, further research is needed to fully understand the mechanism of action of 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X and its potential applications in various fields, including drug discovery and biological research.
Conclusion
In conclusion, 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X is a novel chemical 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile that has potential applications in various fields, including drug discovery, medicinal chemistry, and biological research. The synthesis method of 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X has been optimized for high yield and purity, making it suitable for various scientific applications. The mechanism of action of 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X is complex and involves the interaction of the 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile with various cellular targets. Compound X has several advantages for use in lab experiments, but its high cost and limited availability are limitations. There are several future directions for the research and development of 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X, including the optimization of the synthesis method and the development of new derivatives with improved potency and selectivity.
Méthodes De Synthèse
The synthesis of 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X involves a multi-step process that includes the reaction of various reagents and solvents. The first step involves the reaction of 4-(pentyloxy)benzaldehyde with 2,5-dioxopyrrolidine in the presence of a catalyst to form an intermediate product. The intermediate product is then reacted with thiol and further cyclized to form 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X. The synthesis method of 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X has been optimized for high yield and purity, making it suitable for various scientific applications.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in various fields, including drug discovery, medicinal chemistry, and biological research. In drug discovery, 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X has been shown to exhibit potent activity against various cancer cell lines, making it a potential candidate for cancer treatment. In medicinal chemistry, 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X has been used as a lead 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile for the development of new drugs that target specific biological pathways. In biological research, 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X has been used as a tool to study the mechanism of action of various cellular processes.
Propriétés
Nom du produit |
2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile |
|---|---|
Formule moléculaire |
C27H31N3O3S |
Poids moléculaire |
477.6 g/mol |
Nom IUPAC |
2-[2,5-dioxo-1-(4-pentoxyphenyl)pyrrolidin-3-yl]sulfanyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C27H31N3O3S/c1-2-3-8-15-33-22-13-11-21(12-14-22)30-25(31)17-24(27(30)32)34-26-20(18-28)16-19-9-6-4-5-7-10-23(19)29-26/h11-14,16,24H,2-10,15,17H2,1H3 |
Clé InChI |
UQZCUCZNTJCTPY-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC4=C(CCCCCC4)C=C3C#N |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C=C4CCCCCCC4=N3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




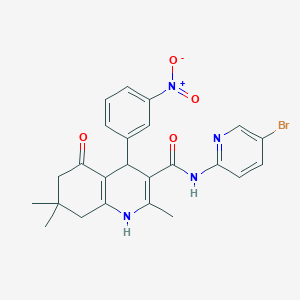
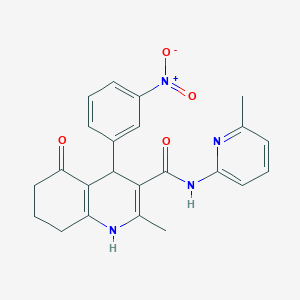

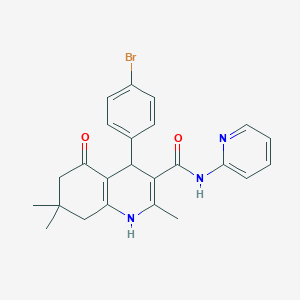
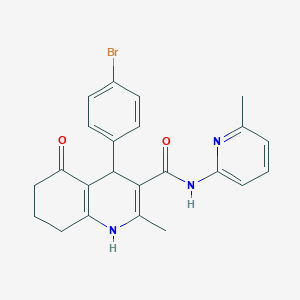
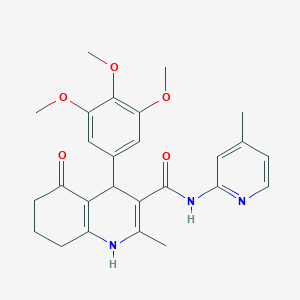
![4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304188.png)
